molecular formula C15H14BrNOS B2410858 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 247206-87-7

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B2410858
CAS No.: 247206-87-7
M. Wt: 336.25
InChI Key: FQABKSSRXRPGDZ-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a bromobenzoyl group attached to a tetrahydrobenzothiophene ring, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQABKSSRXRPGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps. One common method starts with the acylation of a benzothiophene derivative using 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate product is then subjected to further reactions to introduce the amine group, often through reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromobenzoyl)benzoic acid
  • 3-(4-Bromobenzoyl)prop-2-enoic acid
  • 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea

Uniqueness

Compared to these similar compounds, 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its tetrahydrobenzothiophene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of interest due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound can be denoted as follows:

  • Molecular Formula : C15H14BrN
  • Molecular Weight : Approximately 292.19 g/mol

Research indicates that this compound exhibits multiple mechanisms contributing to its biological activity:

  • Antiproliferative Effects : The compound has been shown to induce cytotoxicity in various cancer cell lines. For instance, a related compound with a similar structure displayed an IC50 value of 1.73 μM against FaDu cells (a human head and neck squamous cell carcinoma line), indicating significant antiproliferative properties .
  • Cell Cycle Arrest : Studies have demonstrated that the compound can induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells. This effect is critical as it halts the proliferation of cancerous cells .
  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspase pathways. Western blot analysis revealed increased levels of cleaved caspase-3 in treated cells, confirming the induction of programmed cell death .
  • Inhibition of Topoisomerases : The compound acts as a dual inhibitor of topoisomerases I and II, enzymes crucial for DNA replication and transcription. This inhibition is supported by molecular docking studies which suggest strong binding affinity to these targets .
  • Anti-inflammatory Activity : In addition to its anticancer properties, the compound selectively inhibits COX-2 over COX-1, suggesting potential use in inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeIC50 = 1.73 μM against FaDu cells
Cell Cycle ArrestInduces G2/M phase arrest in MCF-7 cells
Apoptosis InductionIncreased cleaved caspase-3 levels
Topoisomerase InhibitionDual inhibitor of topoisomerases I and II
Anti-inflammatorySelective COX-2 inhibition

Discussion

The biological activity of this compound suggests a promising therapeutic profile for cancer treatment and management of inflammatory diseases. The ability to induce apoptosis while inhibiting key enzymes involved in DNA replication positions this compound as a candidate for further development.

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